4-(Piperidine-1-carbonyl)benzaldehyde

Catalog No.
S3572683
CAS No.
80020-14-0
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Piperidine-1-carbonyl)benzaldehyde

CAS Number

80020-14-0

Product Name

4-(Piperidine-1-carbonyl)benzaldehyde

IUPAC Name

4-(piperidine-1-carbonyl)benzaldehyde

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c15-10-11-4-6-12(7-5-11)13(16)14-8-2-1-3-9-14/h4-7,10H,1-3,8-9H2

InChI Key

UITGRKOJUBJCHX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O

4-(Piperidine-1-carbonyl)benzaldehyde is an organic compound characterized by its structure, which consists of a benzaldehyde moiety substituted with a piperidine-1-carbonyl group. Its molecular formula is C₁₃H₁₅NO₂, and it has a molecular weight of approximately 217.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of both the aldehyde and the piperidine functionalities.

, such as:

  • Knoevenagel Condensation: This reaction involves the formation of a carbon-carbon double bond through the condensation of an aldehyde with a carbonyl compound, often catalyzed by bases like piperidine itself. The mechanism typically involves the formation of an enolate that attacks the carbonyl carbon of the aldehyde, leading to the formation of α,β-unsaturated carbonyl compounds .
  • Formation of Imines: The aldehyde group can react with primary amines to form imines. This reaction is significant in synthesizing various nitrogen-containing compounds .
  • Hydrogenation Reactions: The compound can undergo reduction reactions to yield amines or alcohols, depending on the conditions used. These transformations are often facilitated by catalysts such as palladium or nickel .

Research on 4-(Piperidine-1-carbonyl)benzaldehyde has indicated potential biological activities, particularly in pharmacology. Compounds containing piperidine structures are known for their diverse biological properties, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Cytotoxicity: Certain studies suggest that analogs may exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy .

The specific biological activities of 4-(Piperidine-1-carbonyl)benzaldehyde require further exploration to establish its therapeutic potential.

Several methods exist for synthesizing 4-(Piperidine-1-carbonyl)benzaldehyde:

  • Direct Synthesis from Piperidine and Benzoyl Chloride: This method involves reacting piperidine with benzoyl chloride under controlled conditions to yield the desired compound.
  • Knoevenagel Condensation: As mentioned earlier, this reaction can also be employed to synthesize derivatives by condensing piperidine with appropriate carbonyl compounds .
  • Multi-step Synthetic Routes: More complex synthetic pathways may involve intermediate compounds that undergo further transformations to yield 4-(Piperidine-1-carbonyl)benzaldehyde .

4-(Piperidine-1-carbonyl)benzaldehyde has several applications in:

  • Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting neurological disorders or infections.
  • Organic Synthesis: Its reactivity allows it to be used in creating complex organic molecules via various coupling and addition reactions.

Interaction studies involving 4-(Piperidine-1-carbonyl)benzaldehyde focus on its binding affinities and interactions with biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For example:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could shed light on its potential use in treating psychiatric disorders.

Several compounds share structural similarities with 4-(Piperidine-1-carbonyl)benzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Properties
4-(Methylpiperidine)benzaldehydePiperidine derivativeKnown for psychoactive properties
2-PiperidinoneLactam derivativeExhibits strong analgesic effects
4-(Aminobenzyl)piperidineAmino-substituted piperidinePotential antidepressant activity

Uniqueness

4-(Piperidine-1-carbonyl)benzaldehyde stands out due to its dual functionality as both an aldehyde and a piperidinyl carbonyl compound, allowing for versatile reactivity in synthetic chemistry and potential bioactivity that is not fully explored compared to other similar compounds.

XLogP3

1.7

Dates

Modify: 2023-08-20

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